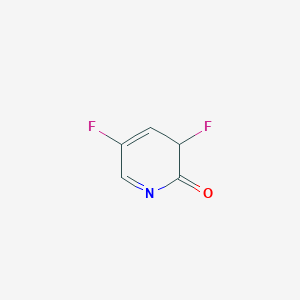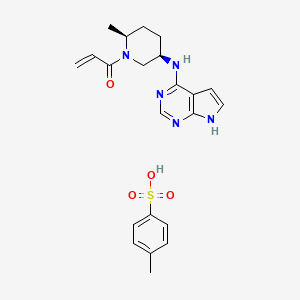
Ritlecitinib tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ritlecitinib tosylate, also known as PF-06651600, is a medication developed by Pfizer. It is primarily used for the treatment of severe alopecia areata, an autoimmune disease that causes hair loss. This compound is a kinase inhibitor that targets Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ritlecitinib tosylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents, including the pyrrolo[2,3-d]pyrimidine moiety.
Tosylation: The final step involves the tosylation of the compound to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Ritlecitinib tosylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyrrolo[2,3-d]pyrimidine moiety.
Substitution: Substitution reactions are common, especially involving the tosylate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .
科学研究应用
Ritlecitinib tosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with various enzymes.
Biology: The compound is used to study the role of JAK3 and TEC kinases in cellular signaling pathways.
Medicine: This compound is primarily used in the treatment of severe alopecia areata but is also being investigated for other autoimmune diseases such as vitiligo, ulcerative colitis, and Crohn’s disease
Industry: The compound is used in the pharmaceutical industry for the development of new kinase inhibitors and other therapeutic agents
作用机制
Ritlecitinib tosylate exerts its effects by selectively inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue. This selective binding makes this compound a highly specific and irreversible inhibitor of JAK3. The inhibition of these kinases blocks cytokine signaling and the cytolytic activity of T cells, which are implicated in the pathogenesis of alopecia areata .
相似化合物的比较
Similar Compounds
Tofacitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and COVID-19.
Upadacitinib: A selective JAK1 inhibitor used for the treatment of rheumatoid arthritis
Uniqueness
Ritlecitinib tosylate is unique due to its high selectivity and irreversible inhibition of JAK3, which distinguishes it from other JAK inhibitors that may target multiple JAK isoforms. This selectivity reduces the potential for off-target effects and increases its efficacy in treating specific autoimmune diseases .
属性
CAS 编号 |
2192215-81-7 |
|---|---|
分子式 |
C22H27N5O4S |
分子量 |
457.5 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H19N5O.C7H8O3S/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;1-6-2-4-7(5-3-6)11(8,9)10/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);2-5H,1H3,(H,8,9,10)/t10-,11+;/m0./s1 |
InChI 键 |
YOZLVAFWYLSRRN-VZXYPILPSA-N |
手性 SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


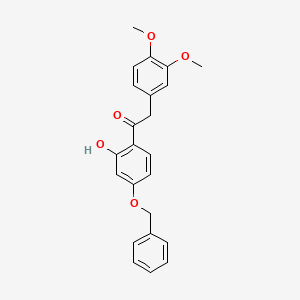

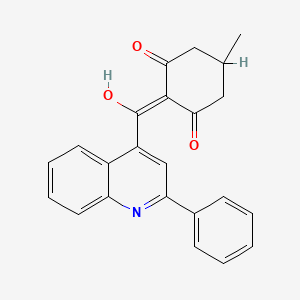
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)
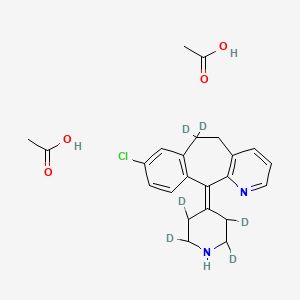

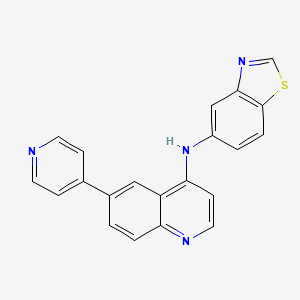
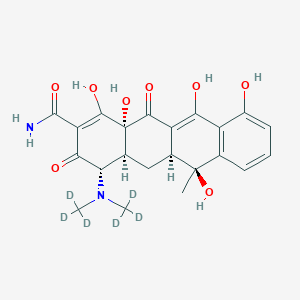
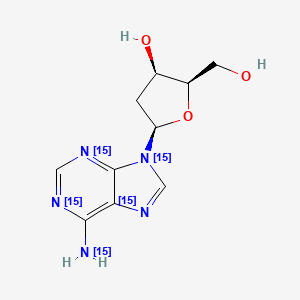
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
